molecular formula C11H12F3NO B2713760 3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline CAS No. 1820739-98-7

3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline

Cat. No.: B2713760
CAS No.: 1820739-98-7
M. Wt: 231.218
InChI Key: YRLNIKIBRFUFGR-UHFFFAOYSA-N
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Description

3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline is a chemical compound that features an oxetane ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of 3-substituted oxetan-3-yl methyl alcohols from malonates . The oxetane ring can be formed through cyclization reactions, and subsequent functionalization steps introduce the trifluoromethyl group and the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: The trifluoromethyl and aniline groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and trifluoromethyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Oxetan-3-ylmethyl)-4-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Oxetan-3-ylmethyl)-4-chloro aniline: Contains a chloro group instead of a trifluoromethyl group.

    3-(Oxetan-3-ylmethyl)-4-fluoro aniline: Features a fluoro group in place of the trifluoromethyl group.

Uniqueness

3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Properties

IUPAC Name

3-(oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-2-1-9(15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLNIKIBRFUFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC2=C(C=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820739-98-7
Record name 3-[(oxetan-3-yl)methyl]-4-(trifluoromethyl)aniline
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